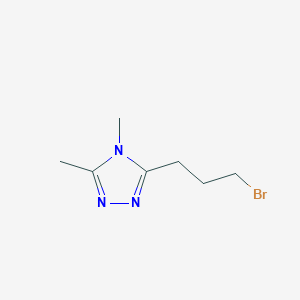

3-(3-Bromopropyl)-4,5-dimethyl-4H-1,2,4-triazole

Description

Properties

Molecular Formula |

C7H12BrN3 |

|---|---|

Molecular Weight |

218.09 g/mol |

IUPAC Name |

3-(3-bromopropyl)-4,5-dimethyl-1,2,4-triazole |

InChI |

InChI=1S/C7H12BrN3/c1-6-9-10-7(11(6)2)4-3-5-8/h3-5H2,1-2H3 |

InChI Key |

BCKKREUCOFCTDE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N1C)CCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromopropyl)-4,5-dimethyl-4H-1,2,4-triazole typically involves the reaction of 4,5-dimethyl-1H-1,2,4-triazole with 3-bromopropyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromopropyl)-4,5-dimethyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the triazole ring or the bromopropyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.

Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

Oxidation: Products include alcohols, ketones, and carboxylic acids.

Reduction: Products include reduced triazole derivatives and modified bromopropyl groups.

Scientific Research Applications

3-(3-Bromopropyl)-4,5-dimethyl-4H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family. Its structure features a triazole ring with a bromopropyl group and two methyl groups at the 4 and 5 positions. This compound's unique chemical properties make it potentially useful in pharmaceuticals and agricultural chemistry.

Chemical Properties and Reactivity

The chemical reactivity of this compound stems from its triazole ring, which is known to undergo electrophilic and nucleophilic substitution reactions. The bromine atom acts as a leaving group, facilitating nucleophilic attacks and the creation of various derivatives. The methyl groups also increase the electron density of the ring, influencing its reactivity towards electrophiles.

Potential Applications

This compound has potential applications in pharmaceuticals and agricultural chemistry. Compounds containing the 1,2,4-triazole moiety have been studied for their biological activities, with research showing that triazoles exhibit a range of pharmacological effects, including antifungal, antibacterial, and antiviral properties. Specifically, 1,2,4-triazole derivatives have shown promise in treating diseases because of their ability to inhibit key enzymes or disrupt cellular processes in pathogens. Interaction studies with this compound could focus on its binding affinity with biological targets like enzymes or receptors relevant in disease pathways. Preliminary studies suggest that triazole derivatives interact with cytochrome P450 enzymes and other drug-metabolizing enzymes, which could influence their pharmacokinetics and therapeutic efficacy.

Structural Analogs

Several compounds share structural features with this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(1-Bromoethyl)-4-methyl-1H-1,2,4-triazole | Ethyl group instead of propyl | Enhanced solubility in organic solvents |

| 4-Methyl-3-(2-bromoethyl)-1H-1,2,4-triazole | Bromoethyl substituent | Potentially higher biological activity |

| 3-(Chloropropyl)-5-methyl-1H-1,2,4-triazole | Chlorine instead of bromine | Different reactivity patterns due to halogen nature |

Mechanism of Action

The mechanism of action of 3-(3-Bromopropyl)-4,5-dimethyl-4H-1,2,4-triazole depends on its specific application. In biological systems, triazole derivatives often act by inhibiting enzymes or interfering with cellular processes. The bromopropyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to inhibition or modification of their function. The triazole ring can also interact with metal ions or other cofactors, affecting their activity.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of 3-(3-Bromopropyl)-4,5-dimethyl-4H-1,2,4-triazole with analogous compounds:

Key Observations:

Stability and Reactivity

- Bromine as a Leaving Group: The bromopropyl chain may facilitate nucleophilic substitution reactions, making the compound a versatile intermediate for further derivatization .

- Thermal Stability: Microwave synthesis methods (e.g., 165°C, 12.2 bar) suggest that the target compound is stable under high-temperature conditions, a trait shared with other triazole derivatives .

Biological Activity

3-(3-Bromopropyl)-4,5-dimethyl-4H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family. Its unique structure features a triazole ring substituted with a bromopropyl group and two methyl groups at the 4 and 5 positions. This compound has garnered interest due to its potential applications in pharmaceuticals and agricultural chemistry, primarily attributed to the biological activities exhibited by triazole derivatives.

- Molecular Formula: CHBrN

- Molecular Weight: 176.015 g/mol

- CAS Number: 56616-84-3

The presence of the bromine atom enhances its reactivity, facilitating nucleophilic substitution reactions that can lead to various derivatives. The methyl groups contribute to the electron density of the triazole ring, influencing its interactions with biological targets.

Biological Activity Overview

Triazole compounds are known for their diverse biological activities, including:

- Antifungal

- Antibacterial

- Antiviral

- Anticancer

- Anti-inflammatory

Research indicates that derivatives of 1,2,4-triazoles can inhibit key enzymes or disrupt cellular processes in pathogens, making them valuable in therapeutic applications.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds with similar structures to this compound have shown significant activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study focusing on 1,2,4-triazole derivatives demonstrated that certain compounds exhibited potent antibacterial effects against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, while showing moderate activity against Gram-positive bacteria like Staphylococcus aureus .

| Compound Name | Gram-Negative Activity | Gram-Positive Activity | Fungi Activity |

|---|---|---|---|

| Compound A | MIC: 15 µg/mL | MIC: 30 µg/mL | Inhibition Zone: 20 mm |

| Compound B | MIC: 20 µg/mL | No Activity | Inhibition Zone: 15 mm |

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds in inhibiting bacterial growth.

The mechanism by which triazoles exert their biological effects is often linked to their ability to interact with cytochrome P450 enzymes and other drug-metabolizing enzymes. This interaction can influence pharmacokinetics and therapeutic efficacy .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods that emphasize its versatility. The following table summarizes some notable derivatives and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(1-Bromoethyl)-4-methyl-1H-1,2,4-triazole | Ethyl group instead of propyl | Enhanced solubility in organic solvents |

| 4-Methyl-3-(2-bromoethyl)-1H-1,2,4-triazole | Bromoethyl substituent | Potentially higher biological activity |

| 3-(Chloropropyl)-5-methyl-1H-1,2,4-triazole | Chlorine instead of bromine | Different reactivity patterns due to halogen nature |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(3-Bromopropyl)-4,5-dimethyl-4H-1,2,4-triazole and related triazole derivatives?

- Methodological Answer : The synthesis of bromoalkyl-substituted triazoles typically involves cyclization reactions or functionalization of pre-formed triazole cores. For example, 4-amino-3,5-dimethyl-1,2,4-triazole derivatives can be synthesized via solvothermal reactions using acetonitrile and hydrazine hydrate, followed by alkylation or bromopropylation steps . Microwave-assisted synthesis has also been optimized for similar triazoles, with parameters such as 165°C, 12.2 bar pressure, and 45-minute reaction times improving yields . Key steps include refluxing in ethanol or DMSO, controlled addition of bromoalkyl reagents, and purification via recrystallization or column chromatography.

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Characterization relies on a combination of spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and bromopropyl integration.

- Mass Spectrometry (MS) : High-resolution MS (e.g., Agilent 5977B) verifies molecular weight and fragmentation patterns .

- X-ray Crystallography : Software like WinGX is used to resolve crystal structures, particularly for assessing steric effects of the bromopropyl group on triazole ring conformation .

Q. What safety protocols are critical when handling brominated triazole compounds?

- Methodological Answer : Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Storage : Keep in airtight containers in dry, dark conditions to prevent degradation or bromine release .

- Emergency Response : For spills, use inert absorbents (e.g., vermiculite) and neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

- Methodological Answer : Optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates during cyclization .

- Catalysis : Palladium or copper catalysts (e.g., CuI) accelerate bromoalkyl coupling reactions, as seen in analogous tetrazole syntheses .

- Temperature Control : Microwave irradiation reduces reaction times (e.g., 45 minutes vs. 18 hours for conventional reflux) while minimizing side reactions .

- Workflow : Use gas chromatography (GC) to monitor reaction progress and adjust stoichiometry dynamically .

Q. What strategies resolve contradictions in biological activity data for triazole derivatives with bromoalkyl substituents?

- Methodological Answer : Discrepancies often arise from substituent positioning or alkyl chain length. For example:

- Antimicrobial Activity : Longer alkyl chains (e.g., decylthio groups) enhance lipophilicity and membrane disruption, boosting activity against Gram-positive bacteria .

- Antifungal Specificity : Shorter chains (e.g., propyl) may reduce efficacy due to poor penetration into fungal cell walls .

- Validation : Cross-test derivatives in standardized assays (e.g., CLSI broth microdilution) and correlate results with computational logP calculations .

Q. How does the bromopropyl group influence the electronic and steric properties of the triazole core?

- Methodological Answer : The bromopropyl moiety introduces:

- Steric Hindrance : X-ray data of similar compounds show twisted conformations between the triazole ring and substituents, affecting reactivity .

- Electron-Withdrawing Effects : The bromine atom polarizes the alkyl chain, altering the triazole’s electron density and nucleophilic substitution kinetics .

- Computational Modeling : Density Functional Theory (DFT) simulations can predict charge distribution and reactive sites for further functionalization .

Q. What are the limitations of current synthetic routes for bromoalkyl-triazoles, and how can they be addressed?

- Methodological Answer : Challenges include:

- Low Yields : Side reactions during bromopropylation (e.g., elimination to form alkenes) reduce efficiency. Mitigate by using milder bases (e.g., K₂CO₃ instead of NaOH) .

- Purification Difficulty : Brominated byproducts may co-elute during chromatography. Employ gradient elution with hexane/ethyl acetate mixtures .

- Scale-Up Risks : Exothermic bromination steps require precise temperature control to prevent decomposition. Use flow chemistry systems for safer scaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.